1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one
Overview
Description
1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one is a heterocyclic compound that features a fused ring system consisting of a pyridine and a pyrazine ring
Scientific Research Applications
1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: The compound is used in the development of advanced materials, such as polymers and dyes
Mechanism of Action
Target of Action
Similar compounds such as 1h-pyrazolo[3,4-b]pyridines have been noted for their close resemblance to the purine bases adenine and guanine , suggesting potential interactions with nucleic acids or proteins that bind these bases.
Mode of Action
Related compounds have been synthesized through sequential coupling reactions initiated by c–h activation and aza-michael addition , which may suggest a similar interaction mechanism with its targets.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1H,2H,3H,4H-Pyrido[3,4-b]pyrazin-3-one is currently unavailable . These properties are crucial in determining the bioavailability of the compound and its overall pharmacokinetic profile.
Result of Action
Related compounds have shown diverse biological activities , suggesting that this compound may also have multiple effects at the molecular and cellular levels.
Future Directions
Biochemical Analysis
Biochemical Properties
1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been found to inhibit aldose reductase, an enzyme involved in the polyol pathway, which is implicated in diabetic complications . The inhibition of aldose reductase by this compound is attributed to its binding affinity to the enzyme’s active site, thereby preventing the reduction of glucose to sorbitol. Additionally, this compound exhibits antioxidant properties, which further contribute to its biochemical significance .
Cellular Effects
This compound has been shown to exert various effects on different types of cells and cellular processes. In cancer cell lines such as Hela, A549, HepG2, and MCF-7, this compound demonstrates antiproliferative activity, indicating its potential as an anticancer agent . The antiproliferative effects are likely due to the compound’s ability to induce cell cycle arrest and apoptosis. Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism, thereby affecting overall cell function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound binds to the active site of aldose reductase, inhibiting its activity and reducing the formation of sorbitol . Additionally, this compound has been found to modulate the expression of genes involved in oxidative stress response, further contributing to its antioxidant properties . The compound’s ability to induce apoptosis in cancer cells is mediated through the activation of caspases and the upregulation of pro-apoptotic genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under normal storage conditions, but its activity may decrease upon prolonged exposure to light and air . In in vitro studies, the long-term effects of this compound on cellular function include sustained inhibition of aldose reductase and persistent antiproliferative activity in cancer cells
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits aldose reductase and exhibits antioxidant properties without causing significant toxicity . At higher doses, this compound may induce adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, beyond which toxicity increases .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is primarily metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its biotransformation into active and inactive metabolites . These metabolic pathways affect the compound’s bioavailability and efficacy, as well as its potential for drug-drug interactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s lipophilic nature allows it to readily cross cell membranes and accumulate in various cellular compartments . Transporters such as organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs) play a role in the cellular uptake and efflux of this compound . These interactions influence the compound’s localization and accumulation within tissues, affecting its overall pharmacokinetics and pharmacodynamics .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with cytosolic enzymes and proteins . Additionally, this compound may be targeted to specific organelles such as mitochondria, where it exerts its antioxidant effects . Post-translational modifications and targeting signals play a role in directing the compound to these subcellular compartments, thereby influencing its biochemical and cellular effects .
Preparation Methods
The synthesis of 1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the condensation of 2-aminopyridine with glyoxal can lead to the formation of the desired pyrazinone ring system. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the compound .
Chemical Reactions Analysis
1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are introduced or replaced. .
Comparison with Similar Compounds
1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one can be compared with other similar compounds, such as:
1H-pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a similar fused ring system but different nitrogen positioning.
1H-pyrrolo[2,3-b]pyridine: Features a pyrrole ring fused with a pyridine ring, differing in the type of nitrogen-containing ring.
1H-pyrido[2,3-b]pyrazine:
Properties
IUPAC Name |
2,4-dihydro-1H-pyrido[3,4-b]pyrazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c11-7-4-9-5-1-2-8-3-6(5)10-7/h1-3,9H,4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNNGMNZUQSJNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(N1)C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90595354 | |
Record name | 1,4-Dihydropyrido[3,4-b]pyrazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90595354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67074-80-0 | |
Record name | 1,4-Dihydropyrido[3,4-b]pyrazin-3(2H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67074-80-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Dihydropyrido[3,4-b]pyrazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90595354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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